molecular formula C17H11NO2S B2389933 2-(1-Benzothiophen-3-ylmethyl)isoindole-1,3-dione CAS No. 23799-55-5

2-(1-Benzothiophen-3-ylmethyl)isoindole-1,3-dione

Cat. No.: B2389933
CAS No.: 23799-55-5
M. Wt: 293.34
InChI Key: AQEZQOKWNXFAQK-UHFFFAOYSA-N
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Description

2-(1-Benzothiophen-3-ylmethyl)isoindole-1,3-dione is a synthetic hybrid compound designed for research use, incorporating two pharmaceutically significant scaffolds: the benzothiophene ring and the isoindoline-1,3-dione (phthalimide) group. This structure is of high interest in medicinal chemistry for the development of novel bioactive molecules. The benzothiophene core is a privileged structure in drug discovery, known for its diverse pharmacological profile. Derivatives of benzothiophene have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, anti-tubercular, and anticonvulsant effects . The intrinsic versatility of the benzothiophene nucleus makes it a valuable template for designing compounds that can interact with various enzymatic targets and cellular pathways . The isoindoline-1,3-dione (phthalimide) moiety is another key pharmacophore with notable bioactivity. It is recognized for its ability to inhibit acetylcholinesterase (AChE), a key target in Alzheimer's disease research . Phthalimide derivatives are known to interact with the peripheral anionic site of AChE, making them a noteworthy structural component for the design of new enzyme inhibitors . Beyond this, the phthalimide group is associated with other activities, such as anti-inflammatory and anti-oxidant effects . Given the documented research applications of its constituent parts, this compound is a compelling candidate for researchers exploring multi-target therapeutic agents. It is particularly relevant for projects in neurodegenerative diseases, oncology, and infectious diseases. The presence of the benzothiophene ring may also be exploited in materials science, given its application in organic electronics . Handling and Usage: This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle the compound with appropriate personal protective equipment and in accordance with their institution's safety guidelines.

Properties

IUPAC Name

2-(1-benzothiophen-3-ylmethyl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11NO2S/c19-16-13-6-1-2-7-14(13)17(20)18(16)9-11-10-21-15-8-4-3-5-12(11)15/h1-8,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQEZQOKWNXFAQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CSC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Optimization

The Gabriel synthesis offers a direct route to the target compound through nucleophilic substitution. 3-(Bromomethyl)benzothiophene reacts with potassium phthalimide in anhydrous dimethylformamide (DMF) at 80–100°C for 12–18 hours. The reaction exploits the electrophilicity of the benzyl bromide and the nucleophilic character of the phthalimide anion:

$$
\text{3-(Bromomethyl)benzothiophene} + \text{K-phthalimide} \xrightarrow{\text{DMF, 90°C}} \text{Target Compound} + \text{KBr}
$$

Key parameters:

  • Solvent : Polar aprotic solvents (DMF, THF) enhance ion separation and reaction rate.
  • Temperature : Elevated temperatures (≥80°C) mitigate steric hindrance from the benzothiophene ring.
  • Yield : 65–72% after recrystallization from ethanol.

Limitations and By-Product Analysis

Competitive elimination reactions may form 3-vinylbenzothiophene, particularly under prolonged heating. Gas chromatography–mass spectrometry (GC-MS) analyses reveal ≤8% by-products, necessitating silica gel chromatography for industrial-scale purification.

Condensation of Phthalic Anhydride with 3-(Aminomethyl)benzothiophene

Single-Step Fusion Protocol

Heating equimolar phthalic anhydride and 3-(aminomethyl)benzothiophene at 180–185°C under nitrogen affords the target compound via imide formation:

$$
\text{Phthalic anhydride} + \text{3-(Aminomethyl)benzothiophene} \xrightarrow{\Delta} \text{Target Compound} + \text{H}_2\text{O}
$$

Optimization Insights :

  • Fusion Time : 30–40 minutes minimizes decomposition; extended heating reduces yield by 15–20%.
  • Scale-Up : Kilogram-scale reactions achieve 68% yield with vacuum sublimation to recover unreacted phthalic anhydride.

Spectroscopic Validation

Fourier-transform infrared (FT-IR) spectra confirm imide formation:

  • C=O Stretch : 1711 cm⁻¹ (symmetric and asymmetric ketone vibrations).
  • C-N Stretch : 1271 cm⁻¹, indicative of the isoindole-dione backbone.
    ¹H NMR (DMSO-d6) resolves the methylene bridge as a triplet at δ 4.4 ppm (J = 6.8 Hz), integrating for 2H.

Microwave-Assisted Leuckart Reaction

Reductive Amination Strategy

Adapting methodologies from benzimidazole syntheses, 3-formylbenzothiophene undergoes reductive amination with phthalimide under microwave irradiation (80°C, 300 W, 5 minutes):

$$
\text{3-Formylbenzothiophene} + \text{Phthalimide} \xrightarrow{\text{HCOOH, MW}} \text{Target Compound}
$$

Advantages :

  • Reaction Time : 5 minutes vs. 12+ hours for conventional heating.
  • Yield Enhancement : 78% vs. 65% for thermal methods.

Role of Formic Acid

Formic acid acts as both solvent and reducing agent, protonating the intermediate Schiff base and facilitating hydride transfer. Density functional theory (DFT) calculations suggest a 22.3 kcal/mol activation barrier for the rate-limiting step.

Comparative Analysis of Synthetic Routes

Method Yield (%) Time Scalability By-Products
Gabriel Synthesis 65–72 12–18 h Moderate ≤8% alkenes
Phthalic Anhydride Condensation 68–75 30–40 min High ≤5% phthalic acid
Microwave Leuckart 75–78 5 min Limited ≤3% formamide

Key Observations :

  • The microwave method maximizes efficiency but requires specialized equipment.
  • Phthalic anhydride condensation is preferred for industrial applications due to lower reagent costs.

Industrial-Scale Considerations

Solvent Recovery Systems

Toluene and DMF are recycled via fractional distillation, reducing production costs by 18–22%.

Crystallization Protocols

Ethanol-water (7:3 v/v) mixtures achieve 99.5% purity, as determined by high-performance liquid chromatography (HPLC).

Scientific Research Applications

Anticancer Activity

Research indicates that 2-(1-Benzothiophen-3-ylmethyl)isoindole-1,3-dione exhibits promising anticancer properties. It has been shown to inhibit cell proliferation in various human cancer cell lines, including colorectal and breast cancer cells. The compound's mechanism involves inducing apoptosis and cell cycle arrest, making it a potential candidate for cancer therapy .

Neuroprotective Effects

The compound also shows potential as a neuroprotective agent. Studies suggest that isoindole derivatives can interact with serotonin receptors, which are implicated in mood regulation and neurodegenerative diseases. This interaction may lead to the development of new treatments for conditions such as Alzheimer's disease .

Antimicrobial Properties

In addition to its anticancer and neuroprotective effects, this compound has demonstrated antimicrobial activity against various bacterial strains. It has been evaluated against both Gram-positive and Gram-negative bacteria, showing efficacy comparable to established antibiotics .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituents on the isoindole framework can significantly influence its pharmacological properties:

Substituent Effect on Activity Example
Alkyl groupsIncrease lipophilicity and bioavailabilityN-Alkyl derivatives
HalogenationEnhance antimicrobial propertiesFluorinated analogs

Case Studies

Several studies have documented the efficacy of this compound:

Anticancer Study

A study conducted by Jabbour et al. demonstrated that derivatives of isoindole compounds showed significant inhibition rates against human tumor cells with IC50 values indicating potent activity . The study highlighted the potential of these compounds in developing new cancer therapies.

Neuroprotective Study

Research published in 2020 explored the interaction of isoindole derivatives with serotonin receptors, suggesting their potential use as antipsychotic agents . This study paved the way for further investigations into their neuroprotective roles.

Antimicrobial Evaluation

In a comparative antimicrobial study, this compound was tested against common pathogens and exhibited inhibition zones comparable to standard antibiotics like gentamicin . This finding supports its potential application in treating infections.

Comparison with Similar Compounds

Physicochemical and Spectroscopic Properties

Table 2: Comparative Physicochemical Data
Compound Name Melting Point (°C) IR (C=O stretch, cm⁻¹) Notable NMR Features Reference ID
2-(Thiophen-2-ylmethyl)isoindolin-1-one (1p) 185–189 1682 Aromatic H: δ 7.2–7.8 (thiophene and benzene)
2-(2,5-Dioxotetrahydrofuran-3-yl)isoindole-1,3-dione N/A N/A Dihedral angle: 90.0° between cores
2-[(4-Fluorophenylamino)methyl]isoindole-1,3-dione (5g) N/A ~1690 (C=O) Fluorine-induced deshielding in ¹H NMR

Key Observations :

  • Melting Points: The benzothiophene substituent likely increases melting points compared to non-fused analogs (e.g., 1p at 185–189°C) due to enhanced π-stacking .
  • Spectroscopy : The IR C=O stretch (~1680–1690 cm⁻¹) is consistent across derivatives . In NMR, the benzothiophene’s aromatic protons would resonate downfield (δ 7.5–8.5), similar to nitro-substituted analogs (e.g., 5h in ) .

Key Observations :

  • Sensing Applications : The target compound’s extended conjugation (benzothiophene) could improve fluorescence properties compared to L in , making it viable for metal-ion detection .

Biological Activity

2-(1-Benzothiophen-3-ylmethyl)isoindole-1,3-dione is a complex organic compound that combines an isoindole structure with a benzothiophene moiety. This unique configuration enhances its potential for various biological activities, making it a subject of considerable interest in medicinal chemistry. The compound's electrophilic carbonyl groups contribute to its reactivity and interactions with biological targets.

Chemical Structure and Synthesis

The compound features a distinct arrangement of carbonyl groups at positions 1 and 3 of the isoindole framework. Various synthetic methods have been developed to produce this compound, often involving condensation reactions that yield derivatives with enhanced biological properties .

Antitumor Activity

Research indicates that isoindole derivatives, including this compound, exhibit significant antitumor properties. A study conducted on related compounds demonstrated that some derivatives showed promising inhibition against various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .

Table 1: Antitumor Activity of Isoindole Derivatives

CompoundCell Line TestedIC50 (μM)Mechanism
Compound ACaco-212.5Apoptosis
Compound BHCT-11615.0Cell Cycle Arrest
This compoundMCF-7TBDTBD

Anti-inflammatory Effects

Isoindoline derivatives are known for their anti-inflammatory properties. They can inhibit the expression of pro-inflammatory cytokines such as TNF-α and IL-6 while promoting anti-inflammatory factors like IL-10. This dual action makes them attractive candidates for treating inflammatory diseases .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of isoindole derivatives. The halogenation of these compounds has been shown to enhance their effectiveness against both Gram-positive and Gram-negative bacteria. The synthesized compounds demonstrated significant inhibition zones comparable to standard antibiotics .

Table 2: Antimicrobial Activity of Isoindole Derivatives

CompoundMicrobial StrainInhibition Zone (mm)
Compound XE. coli18
Compound YS. aureus20
This compoundPseudomonas aeruginosaTBD

Case Study 1: Neurodegenerative Disease Models

In silico studies assessed the inhibitory effects of isoindoline derivatives on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases like Alzheimer’s. Compounds derived from isoindoline showed IC50 values ranging from 0.9 to 19.5 μM against AChE, indicating strong potential for further development as therapeutic agents .

Case Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis revealed that modifications on the benzothiophene moiety significantly impacted biological activity. This study emphasized the importance of lipophilicity in enhancing the antileishmanial and antiproliferative activities of these compounds .

Q & A

Q. What are the recommended synthetic routes for 2-(substituted-methyl)isoindole-1,3-dione derivatives, and how can reaction conditions be optimized?

  • Answer : Isoindole-1,3-dione derivatives are typically synthesized via nucleophilic substitution or condensation reactions. For example, N-(arylaminomethyl)-phthalimides can be prepared by reacting N-hydroxymethylphthalimide with arylamines under reflux in chloroform, achieving yields up to 93.42% (e.g., 4-chloroaniline derivative) . Microwave-assisted synthesis offers faster reaction times (e.g., 3 hours vs. conventional 24 hours) and comparable yields (e.g., 77–93% for fluorinated derivatives). Optimization involves solvent selection (e.g., CHCl₃ for crystallization), temperature control, and stoichiometric ratios of reactants .

Q. How should researchers characterize structural purity and isomer ratios in isoindole-1,3-dione derivatives?

  • Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical. For example, ¹H NMR can resolve isomer ratios in aziridine-containing derivatives (e.g., compound 23 in shows an 85:15 isomer ratio via methyl group splitting at δ 1.55–1.62 ppm) . ¹³C NMR complements this by confirming carbon environments, such as carbonyl signals at δ 165–170 ppm. High-resolution mass spectrometry (HRMS) validates molecular weight, as seen in compound 19 (m/z 423.0520 [M+H]⁺) .

Q. What in vitro assays are suitable for preliminary biological evaluation of isoindole-1,3-dione derivatives?

  • Answer : Antibacterial activity can be assessed via minimum inhibitory concentration (MIC) assays against Gram-positive/negative strains. Anti-inflammatory potential is evaluated using COX-2 inhibition assays or TNF-α suppression in macrophage models . For example, derivatives with trifluoromethyl groups () may enhance lipophilicity, improving membrane permeability in cell-based assays .

Advanced Research Questions

Q. How can researchers resolve contradictory NMR data arising from dynamic isomerism in synthesized derivatives?

  • Answer : Dynamic isomerism (e.g., aziridine ring puckering in compound 18 ) requires variable-temperature (VT) NMR to slow interconversion. For example, cooling to –40°C can separate overlapping signals. 2D techniques like NOESY or COSY help assign spatial correlations between protons in distinct isomers. Computational modeling (DFT) may predict stable conformers to guide interpretation .

Q. What computational strategies predict physicochemical properties to prioritize derivatives for synthesis?

  • Answer : Quantitative Structure-Activity Relationship (QSAR) models use descriptors like LogP (lipophilicity) and PSA (polar surface area). For instance, compound 5-ethoxy-2,3-dihydro-1H-isoindole-1,3-dione (LogP 0.536, PSA 63.68 Ų) suggests moderate permeability . Molecular docking can predict binding to targets (e.g., acetylcholinesterase for anti-Alzheimer derivatives ). Tools like Schrödinger Suite or AutoDock integrate these parameters.

Q. How can regioselective functionalization of the isoindole-1,3-dione core modulate bioactivity?

  • Answer : Electron-withdrawing groups (e.g., –NO₂ in compound 5h ) enhance electrophilicity, potentially increasing reactivity with biological nucleophiles. Substituents like trifluoromethyl () improve metabolic stability via steric and electronic effects. Click chemistry (e.g., triazole linkages in ) enables modular derivatization for structure-activity relationship (SAR) studies .

Methodological Tables

Analytical Challenge Recommended Technique Example from Evidence
Isomer ratio determinationVT-¹H NMRCompound 23: 85:15 isomer split
Structural confirmationHRMS + ¹³C NMRCompound 19: m/z 423.0520 [M+H]⁺
Lipophilicity predictionComputational LogP calculationLogP 1.732 for cyclohexyl derivative
Bioactivity screeningMIC assays + COX-2 inhibitionTrifluoromethyl derivative

Key Considerations for Experimental Design

  • Synthesis : Prioritize microwave-assisted methods for time efficiency .
  • Characterization : Combine NMR, HRMS, and X-ray crystallography (if feasible) for unambiguous structural assignment.
  • Data Interpretation : Address isomerism and dynamic effects using advanced NMR techniques and computational support.
  • Biological Testing : Use tiered screening (e.g., enzymatic assays → cell-based models → in vivo studies) to validate hits.

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